molecular formula C5H5BrN2OS B1271680 5-Bromothiophene-2-carbohydrazide CAS No. 98027-27-1

5-Bromothiophene-2-carbohydrazide

Cat. No.: B1271680
CAS No.: 98027-27-1
M. Wt: 221.08 g/mol
InChI Key: OFXZACLPQYOIAV-UHFFFAOYSA-N
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Description

5-Bromothiophene-2-carbohydrazide is an organic compound with the molecular formula C5H5BrN2OS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 5-position and a carbohydrazide group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromothiophene-2-carbohydrazide typically involves the reaction of 5-bromothiophene-2-carboxylic acid with hydrazine hydrate. The reaction is carried out in an alcoholic solution, often ethanol, under reflux conditions. The process can be summarized as follows:

  • Dissolve 5-bromothiophene-2-carboxylic acid in ethanol.
  • Add hydrazine hydrate to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Wash and dry the product to obtain this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 5-Bromothiophene-2-carbohydrazide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization Reactions: The carbohydrazide group can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Bromothiophene-2-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromothiophene-2-carbohydrazide involves its interaction with specific molecular targets. For instance, its derivatives have shown activity against bacterial enzymes and cancer cell lines. The compound’s effects are mediated through pathways involving enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

    Thiophene-2-carbohydrazide: Lacks the bromine atom, leading to different reactivity and applications.

    5-Chlorothiophene-2-carbohydrazide: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and reactivity.

Uniqueness: 5-Bromothiophene-2-carbohydrazide is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a precursor for synthesizing diverse derivatives .

Properties

IUPAC Name

5-bromothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2OS/c6-4-2-1-3(10-4)5(9)8-7/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXZACLPQYOIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366368
Record name 5-bromothiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98027-27-1
Record name 5-bromothiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 98027-27-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What types of intermolecular interactions are important for the crystal packing of 5-Bromothiophene-2-carbohydrazide derivatives?

A1: Research indicates that this compound derivatives exhibit multiple intermolecular interactions that contribute to their crystal packing. These interactions include N/C–H···O/N hydrogen bonds and C–H···π interactions, which collectively drive the formation of self-assembled synthons within the crystal structure. [] Furthermore, analysis of the Hirshfeld surface and its decomposed fingerprint plots reveals the influence of different acyl substituents on these intermolecular interactions and their impact on the overall crystal packing. []

Q2: What is the role of chalcogen bonding in the molecular conformation of this compound derivatives?

A2: Studies have shown that an intramolecular C–S···N chalcogen bond significantly influences the molecular conformation of certain this compound derivatives. [] This bond, observed in the crystal structure of N′-(adamantan-2-ylidene)-5-bromothiophene-2-carbohydrazide, locks the molecule in a specific conformation, similar to what's seen in the related compound N′-(adamantan-2-ylidene)thiophene-2-carbohydrazide. [] Potential energy surface scan analyses further emphasize the significant role of this chalcogen bond in stabilizing the molecular conformation. []

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